molecular formula C12H18N4O2 B6594194 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine CAS No. 943758-04-1

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine

Cat. No.: B6594194
CAS No.: 943758-04-1
M. Wt: 250.30 g/mol
InChI Key: DYEVTGKLDGTXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol . This compound is characterized by the presence of an isopropyl group attached to a piperazine ring, which is further substituted with a 6-nitropyridin-3-yl group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine typically involves the following steps:

Chemical Reactions Analysis

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine can be compared with other similar compounds, such as:

Biological Activity

1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of cyclin-dependent kinases (CDKs). This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with an isopropyl group and a nitropyridine moiety, giving it a molecular weight of approximately 234.30 g/mol. Its unique structure allows for specific interactions with biological targets, particularly in the context of cancer therapy.

This compound primarily functions as an inhibitor of CDKs, which are essential for regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. The compound's interaction with CDKs may be similar to other known inhibitors, such as those targeting CDK4 and CDK6, which have shown promise in treating various cancers .

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit antioxidant properties. For instance, related piperazine derivatives have been shown to protect neuronal cells from oxidative stress by stabilizing mitochondrial membranes and reducing reactive oxygen species (ROS) production . This suggests a potential therapeutic application in neurodegenerative diseases.

Antimicrobial Activity

Research has also explored the antimicrobial potential of piperazine derivatives. Compounds structurally related to this compound have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . This highlights the versatility of piperazine compounds in addressing infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals the following:

Compound Name Structural Features Similarity Index
1-(6-Nitropyridin-3-yl)piperazineLacks isopropyl group0.76
tert-butyl 4-(6-nitropyridin-3-yl)piperazinetert-butyl instead of isopropyl0.71
5-(4-Methylpiperazin-1-yl)pyridin-2-amineContains a methyl group on piperazine0.76
1-(Pyridin-3-yl)piperazine hydrochlorideBasic piperazine structure without nitro0.65
1-(5-Phenylpyridin-3-yl)piperazinePhenyl substitution instead of nitro0.56

This table illustrates how specific functional groups contribute to the compound's unique biological activity and potential therapeutic applications.

Cancer Treatment

In a study evaluating various piperazine derivatives for anti-proliferative activity against cancer cell lines, compounds similar to this compound exhibited promising results. For example, certain derivatives showed IC50 values comparable to standard chemotherapeutic agents like Doxorubicin, indicating their potential as effective anti-cancer agents .

Neuroprotective Effects

Another study focused on the neuroprotective effects of piperazine derivatives found that some compounds could significantly reduce cell apoptosis induced by oxidative stress. The mechanism involved activation of the IL-6/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative damage .

Properties

IUPAC Name

1-(6-nitropyridin-3-yl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-10(2)14-5-7-15(8-6-14)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEVTGKLDGTXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 5-bromo-2-nitropyridine (1.0 g, 4.93 mmol, Eq: 1.00) in DMSO (10.0 ml) was added 1-isopropylpiperazine (632 mg, 4.93 mmol, Eq: 1.00), and the resulting solution was heated at 70° C. for 18 hours. The solution was cooled to room temperature. The solution was diluted with 50 ml water. The resulting solid was filtered. The solid was washed with water and dried under vacuum. The crude material was purified by flash chromatography (silica gel, 80 g, 0% to 3% MeOH/DCM gradient) to give 1-isopropyl-4-(6-nitropyridin-3-yl)piperazine (788 mg, 64%). LC/MS-ESI observed [M+H]+ 251.
Quantity
1 g
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reactant
Reaction Step One
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632 mg
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reactant
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Quantity
10 mL
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solvent
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

1-isopropyl-4-(6-nitro-3-pyridyl)piperazine was synthesized in a manner similar to that used in the synthesis of 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine which was then converted to 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine in a manner similar to that used in the synthesis of 5-(4-methylpiperazin-1-yl)pyridin-2-amine. 1H NMR (600 MHz, CHLOROFORM-d) δ ppm 1.06 (d, J=6.44 Hz, 6H) 2.59-2.75 (m, 5H) 2.97-3.10 (m, 4H) 4.13 (s, 2H) 6.45 (d, J=8.78 Hz, 1H) 7.15 (dd, J=9.08, 2.93 Hz, 1H) 7.76 (d, J=2.93 Hz, 1H). LCMS (ESI) 221 (M+H).
Name
2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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